molecular formula C22H17Cl2N3O3S B263687 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Katalognummer: B263687
Molekulargewicht: 474.4 g/mol
InChI-Schlüssel: CNYJGAOGRFBCMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been the subject of extensive research to explore its potential uses.

Wirkmechanismus

The mechanism of action of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are responsible for the production of harmful substances that can lead to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to have a positive effect on the immune system and may help to reduce the risk of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide in lab experiments include its unique chemical properties, which make it a potential candidate for various research applications. However, its limitations include its complex synthesis process and the need for specialized equipment and expertise to handle the compound safely.

Zukünftige Richtungen

There are numerous future directions for the research on 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide. One potential direction is to explore its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to better understand its mechanism of action and its potential side effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing this compound to make it more widely available for research purposes.

Synthesemethoden

The synthesis of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide involves a series of complex chemical reactions. The most commonly used method for synthesizing this compound is the reaction between 2,3-dichlorobenzoic acid and 2-mercaptobenzothiazole in the presence of a base. This reaction is followed by the condensation of the resulting product with 3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinoline thiol to produce the final product.

Wissenschaftliche Forschungsanwendungen

The unique chemical properties of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide make it a potential candidate for various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it is being studied for its potential use as a drug for the treatment of various diseases.

Eigenschaften

Molekularformel

C22H17Cl2N3O3S

Molekulargewicht

474.4 g/mol

IUPAC-Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C22H17Cl2N3O3S/c23-13-4-1-6-15(21(13)24)26-18(29)11-31-22-12(10-25)19(17-8-3-9-30-17)20-14(27-22)5-2-7-16(20)28/h1,3-4,6,8-9,19,27H,2,5,7,11H2,(H,26,29)

InChI-Schlüssel

CNYJGAOGRFBCMK-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1

Kanonische SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.